2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Description
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a heterocyclic compound featuring a thiazole core substituted with a 1,3-dioxolane ring at the 2-position and a sulfonamide group at the 5-position. The dioxolane moiety enhances solubility and metabolic stability, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . Its molecular formula is inferred as C₆H₇N₂O₄S₂, with a molecular weight of 259.27 g/mol (calculated).
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRTLXZLXJQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The Hantzsch thiazole synthesis remains a cornerstone for constructing the heterocyclic scaffold. In this approach, (1,3-dioxolan-2-yl)acetyl chloride serves as the α-haloketone precursor, reacting with thioacetamide under basic conditions.
Reaction Conditions :
- Solvent: Dioxane or ethanol
- Base: Triethylamine (TEA, 2–5 mol%)
- Temperature: Reflux (80–100°C)
- Time: 4–8 hours
The dioxolane group is retained during cyclization, yielding 2-(1,3-dioxolan-2-yl)-1,3-thiazole as the intermediate.
Sulfonation and Chlorination
Electrophilic sulfonation at position 5 of the thiazole ring is achieved using fuming sulfuric acid (20% SO₃). The dioxolane’s electron-donating nature directs sulfonation to the para position.
Key Parameters :
Amination to Sulfonamide
The sulfonyl chloride intermediate undergoes nucleophilic substitution with aqueous ammonia:
Procedure :
- Solvent: Tetrahydrofuran (THF)
- Ammonia concentration: 25–30% aqueous solution
- Temperature: 0–5°C (prevents side reactions)
- Yield: 80–85%
Direct Functionalization of Preformed Thiazole Sulfonyl Chloride
Synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl Chloride
This method prioritizes the early introduction of the sulfonyl chloride group. The thiazole ring is assembled via cyclocondensation of dioxolane-containing thioureas and α-bromoketones.
Cyclization Conditions :
Conversion to Sulfonamide
Amination follows established protocols:
- Ammonia gas is bubbled into a solution of the sulfonyl chloride in dichloromethane.
- Reaction time: 30 minutes
- Yield: 88–92%
Alternative Route via Thiourea Intermediate
Thiourea-Mediated Cyclization
Thiourea reacts with 2-(1,3-dioxolan-2-yl)acetyl chloride in ethanol under reflux, forming the thiazole core.
Optimized Parameters :
- Molar ratio: 1:1 (thiourea : acetyl chloride)
- Catalyst: Glacial acetic acid (2 drops)
- Yield: 85–90%
Sulfonic Acid Formation and Derivatization
Post-cyclization sulfonation employs chlorosulfonic acid (ClSO₃H) at 0°C, followed by amination:
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 1 hour | 70% |
| Chlorination | PCl₅, reflux, 2 hours | 75% |
| Amination | NH₃/THF, 0°C, 30 minutes | 80% |
Comparative Analysis of Methods
Yield and Scalability
| Method | Thiazole Yield | Sulfonamide Yield | Scalability |
|---|---|---|---|
| Hantzsch | 70% | 80% | Moderate |
| Sulfonyl Chloride | 78% | 92% | High |
| Thiourea | 90% | 80% | Low |
Reaction Conditions
- Temperature Sensitivity : The Hantzsch method requires precise temperature control during sulfonation to prevent dioxolane hydrolysis.
- Solvent Compatibility : DMSO in Method 2 enhances reaction homogeneity but complicates purification.
Mechanistic Insights and Challenges
Regioselectivity in Sulfonation
The dioxolane group’s electron-donating effect directs electrophilic substitution to position 5, as confirmed by computational studies. Competing directing effects from the thiazole nitrogen are mitigated by steric hindrance.
Stability of Intermediates
The sulfonyl chloride intermediate is hygroscopic, necessitating anhydrous conditions during handling. Side reactions, such as over-chlorination, are minimized using stoichiometric PCl₅.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in dimethylformamide (DMF) or t-BuOK in THF.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is , with a molecular weight of approximately 203.29 g/mol. The compound features a thiazole ring fused with a dioxolane moiety and a sulfonamide group, which contributes to its unique chemical behavior and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various strains of bacteria and fungi, making it a candidate for further investigation in drug development for infectious diseases .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate immune responses and influence inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation .
Anticancer Activity
Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms .
Table 2: Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against bacterial and fungal strains |
| Anti-inflammatory | Modulates immune responses |
| Anticancer | Inhibits cancer cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Case Study 2: Anti-inflammatory Mechanism
In another research article focusing on anti-inflammatory compounds, the effects of this compound were evaluated in vitro using human immune cells. Results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Differences
Sulfonamide vs. Sulfonyl Chloride/Carbaldehyde : The sulfonamide group in the target compound improves water solubility compared to its sulfonyl chloride precursor (hydrolysis-prone) and offers hydrogen-bonding capacity absent in the carbaldehyde derivative .
Thiazole vs. Thiadiazole: Thiadiazole analogs (e.g., 5-R-carbonylamino derivatives) exhibit broader pharmacological profiles due to their dual pharmacophores but may face metabolic instability compared to the dioxolane-stabilized thiazole .
Biological Activity
The compound 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide is a member of the thiazole family, which has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a dioxolane ring and a sulfonamide group attached to a thiazole core. Its structural formula can be represented as:
The biological activity of thiazole derivatives often involves interaction with various biological targets. For This compound , the proposed mechanisms include:
- DNA Interaction : Similar compounds have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Biochemical Pathways : Thiazole derivatives can influence multiple biochemical pathways, contributing to effects such as antioxidant activity, anti-inflammatory responses, and antimicrobial actions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Bacterial Activity : The compound demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Pseudomonas aeruginosa | 625 |
| Enterococcus faecalis | 625 |
| Escherichia coli | No activity |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans, indicating its potential utility in treating fungal infections .
Study 1: Antimicrobial Screening
A study conducted on various dioxolane derivatives revealed that compounds similar to This compound exhibited potent antibacterial effects. The study utilized a range of bacterial strains and determined that the compound's structure significantly influenced its activity profile .
Study 2: Anticancer Potential
Research into thiazole derivatives has suggested that they possess anticancer properties. For instance, certain analogs have been shown to exhibit cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7. These studies indicate that modifications in the thiazole structure can enhance biological activity against cancer cells .
Q & A
Q. What are the established synthetic routes for 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, and what intermediates are critical?
The synthesis typically involves cyclization and sulfonation steps. For example:
- Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is treated with Lawesson’s reagent to form the thiazole core .
- Sulfonation : Subsequent oxidative chlorination with reagents like SOCl₂ converts sulfonic acid intermediates to sulfonamides .
Critical intermediates include the thiazole sulfide precursor and sulfonic acid derivatives. Reaction optimization (e.g., reflux temperature, solvent polarity) ensures high yields.
Q. How is the structural identity of this compound validated in academic research?
- X-ray crystallography : Crystal structures are refined using programs like SHELXL to confirm bond lengths/angles (e.g., C–S bond: 1.70–1.75 Å, S–N bond: 1.62 Å) .
- Spectroscopy : H/C NMR identifies substituents (e.g., dioxolane protons at δ 4.8–5.2 ppm; thiazole carbons at δ 150–160 ppm) .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 42.1%, H: 3.5%, N: 11.2%) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this sulfonamide?
- Functional group tuning : Replacing the sulfonamide with a sulfonyl fluoride group (as in ) increases electrophilicity, improving enzyme inhibition (e.g., IC₅₀ reduction from 2.3 μM to 0.8 μM) .
- Heterocycle substitution : Introducing morpholine or tetrazole moieties (e.g., in ) enhances target binding via π-π stacking or hydrogen bonding .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. What experimental strategies resolve contradictions in reported biological data?
- Assay standardization : Compare IC₅₀ values across identical cell lines (e.g., NCI-60 panel) and normalize for variables like incubation time or serum concentration .
- Metabolic stability testing : Evaluate half-life (t₁/₂) in microsomal assays to distinguish intrinsic activity from pharmacokinetic effects .
- Structural analogs : Synthesize derivatives with incremental changes (e.g., methyl → ethyl groups) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data inform mechanism-of-action studies?
- Protein co-crystallization : Resolve binding modes using X-ray structures (e.g., Autotaxin complex in shows sulfonamide hydrogen-bonding to Arg312 and Lys179) .
- Electron density maps : Analyze SHELXL-refined models to identify key interactions (e.g., dioxolane oxygen contacts with Tyr306) .
- Thermal displacement parameters (B-factors) : Assess ligand flexibility in the binding pocket (B < 30 Ų indicates stable binding) .
Q. What computational methods support the design of derivatives with improved solubility?
- LogP prediction : Use ChemAxon or ACD/Labs to balance lipophilicity (target LogP ~2.5) .
- Solubility parameter (SP) : Apply Hansen solubility spheres to optimize co-solvent systems (e.g., DMF/water mixtures) .
- Molecular dynamics (MD) : Simulate hydration shells to identify polar groups for PEGylation or glycosylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
